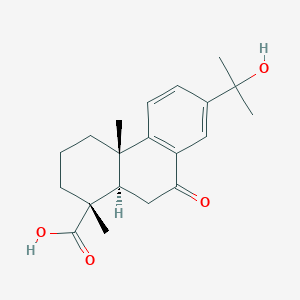

15-Hydroxy-7-oxodehydroabietic acid

Vue d'ensemble

Description

15-Hydroxy-7-oxodehydroabietic acid (15-HOA) is a naturally occurring diterpene acid found in a variety of plants, including conifers, cypresses, and pines. It is a major component of the resin of these plants and is known to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-microbial activities. 15-HOA has been studied for its potential therapeutic applications, including the treatment of inflammatory diseases, cancer, and Alzheimer's disease.

Applications De Recherche Scientifique

. .

Antioxidant Activity

One of the significant applications of “15-Hydroxy-7-oxodehydroabietic acid” is its role in antioxidant activity. A study on rosemary leaf extracts showed that lactic acid fermentation enhances antioxidant activity in extracts by increasing the total phenolic content . The increased antioxidant activity is associated with the increased extraction of several compounds, including "15-Hydroxy-7-oxodehydroabietic acid" .

Mécanisme D'action

Mode of Action

It is an oxidation product of dehydroabietic acid

Biochemical Pathways

It is known to be a component of Portuguese gum rosin , but the downstream effects of its action on biochemical pathways require further investigation.

Pharmacokinetics

Its impact on bioavailability is unknown. The compound has a molecular weight of 330.418, a density of 1.2±0.1 g/cm3, and a boiling point of 522.4±50.0 °C at 760 mmHg .

Result of Action

It has been identified as a grade III allergen according to the GPMT method , suggesting it may induce an immune response.

Action Environment

It is known to be stable under dry conditions and at temperatures between 2-8℃ .

Propriétés

IUPAC Name |

(1R,4aS,10aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-9-oxo-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-18(2,24)12-6-7-14-13(10-12)15(21)11-16-19(14,3)8-5-9-20(16,4)17(22)23/h6-7,10,16,24H,5,8-9,11H2,1-4H3,(H,22,23)/t16-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXPXAZNVQUWDFH-NSISKUIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@@]([C@@H]1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What analytical techniques are employed to identify and quantify 15-Hydroxy-7-oxodehydroabietic acid in complex mixtures like archaeological samples?

A: Both direct exposure electron ionization mass spectrometry (DE-MS) and gas chromatography/mass spectrometry (GC/MS) prove valuable in analyzing 15-Hydroxy-7-oxodehydroabietic acid and its related compounds. DE-MS provides a rapid fingerprint of the sample, highlighting major components like abietanes, indicating the presence of diterpenic resinous material and its oxidation state []. For a more detailed molecular-level understanding, GC/MS is preferred. This technique allows for the identification of specific oxidized and aromatized abietanes, including 15-Hydroxy-7-oxodehydroabietic acid, offering insights into the origin and degradation of the material [].

Q2: Beyond archaeological applications, where else is 15-Hydroxy-7-oxodehydroabietic acid found, and what is its significance?

A: 15-Hydroxy-7-oxodehydroabietic acid is a significant component of rosin, a natural product derived from pine trees. In a study focusing on rosemary extracts, researchers found that spontaneous fermentation by lactic acid bacteria significantly enhanced the extraction of antioxidants, including 15-Hydroxy-7-oxodehydroabietic acid []. This suggests a potential role for this compound in enhancing the antioxidant properties of plant extracts.

Q3: Has 15-Hydroxy-7-oxodehydroabietic acid been linked to any biological activities?

A: While not explicitly explored in the provided research, a related compound, 7-oxodehydroabietic acid, has been identified as a contact allergen, particularly in individuals sensitive to gum rosin []. This finding underscores the importance of investigating the potential allergenic properties of 15-Hydroxy-7-oxodehydroabietic acid, given its structural similarity and presence in rosin. Further research is needed to understand its potential impact on human health.

Q4: The research mentions pinecones as a source of 15-Hydroxy-7-oxodehydroabietic acid. What is the context of this finding?

A: Research on Pinus koraiensis pinecone water extract identified 15-Hydroxy-7-oxodehydroabietic acid as one of the eight main components []. Notably, this extract exhibited cytotoxic activity against several human lung cancer cell lines and induced apoptosis, a programmed cell death mechanism []. While the specific contribution of 15-Hydroxy-7-oxodehydroabietic acid to these effects remains unclear, this finding opens avenues for exploring its potential antitumor properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B1151869.png)

![(8S,11R,13S,14S,17S)-11-[4-[bis(trideuteriomethyl)amino]phenyl]-17-hydroxy-17-(3-hydroxyprop-1-ynyl)-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1151878.png)

![potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-2,15-dimethyl-5-oxo-9-(trideuteriomethoxycarbonyl)-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate](/img/structure/B1151882.png)